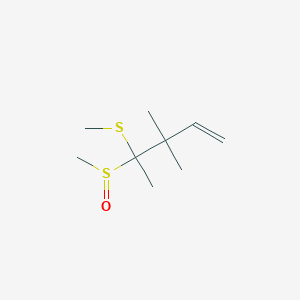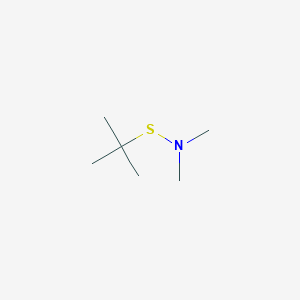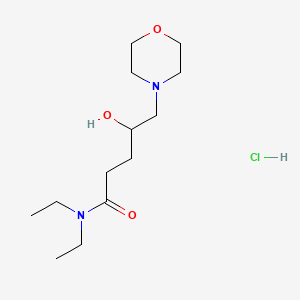
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C12H24ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of diethylamine with gamma-hydroxy-4-morpholinepentanamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include ketones, secondary amines, and substituted morpholine derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride exerts its effects involves interaction with specific molecular targets. The gamma-hydroxy group and morpholine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-morpholinecarboxamide: Lacks the gamma-hydroxy group, resulting in different chemical reactivity.
N,N-Diethyl-2-hydroxy-4-morpholinepentanamide: Similar structure but with a hydroxyl group at a different position.
N,N-Diethyl-4-morpholinebutanamide: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride stands out due to its gamma-hydroxy group, which imparts unique reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
65446-85-7 |
|---|---|
Formule moléculaire |
C13H27ClN2O3 |
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
N,N-diethyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-3-15(4-2)13(17)6-5-12(16)11-14-7-9-18-10-8-14;/h12,16H,3-11H2,1-2H3;1H |
Clé InChI |
QALBPGUVEISMAZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CCC(CN1CCOCC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


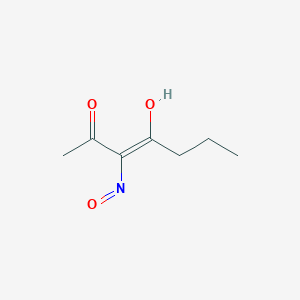
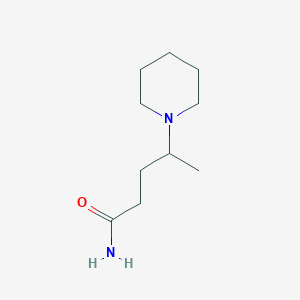
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

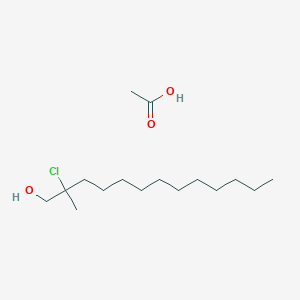
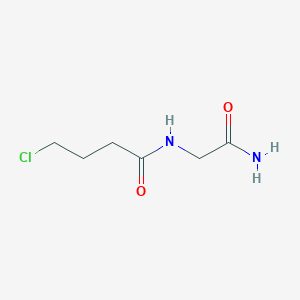
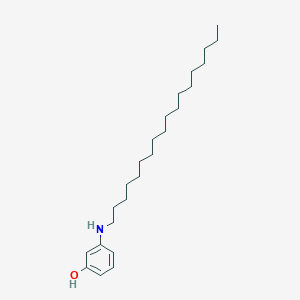
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)


